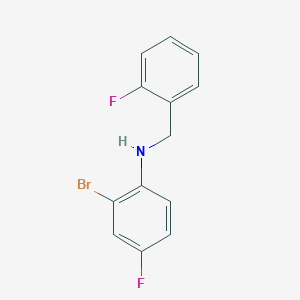

2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF2N/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPGBMXTQIDYJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651824 | |

| Record name | 2-Bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038976-20-3 | |

| Record name | 2-Bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Profiling of Novel Phenylaniline Derivatives: A Case Study of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the physicochemical characterization of novel chemical entities, with a specific focus on 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline. As a senior application scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to data generation critical for drug discovery and development.

Foundational Understanding: Structural and Basic Properties

Table 1: Physicochemical Properties of the Key Precursor, 2-bromo-4-fluoroaniline

| Property | Value | Source |

| Molecular Formula | C6H5BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][2][3] |

| Appearance | White or colorless to brown powder/lump/liquid | [4] |

| Melting Point | 40 - 41 °C | [1] |

| Boiling Point | 221 °C (lit.) | [1][2][5][6] |

| Density | 1.67 g/mL at 25 °C (lit.) | [1][2][5][6] |

| Refractive Index | n20/D 1.583 (lit.) | [2][5] |

| CAS Number | 1003-98-1 | [1][2] |

This data provides a baseline. The addition of the 2-fluorobenzyl group to form the target molecule will significantly alter these properties, particularly increasing the molecular weight and likely affecting the melting and boiling points.

Aqueous Solubility: A Critical Determinant of Bioavailability

Low aqueous solubility is a primary hurdle in drug development, often leading to poor bioavailability and unreliable in vitro testing results.[7][8] Therefore, accurate determination of a compound's solubility is paramount. Two key types of solubility are typically measured: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[9] This high-throughput method is ideal for the rapid screening of large numbers of compounds in early-stage discovery.[8][10]

This protocol outlines a common method for determining kinetic solubility by detecting precipitate formation via light scattering.[7]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2-5 µL) of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).[11]

-

Incubation: The plate is then incubated, often with shaking, for a set period (e.g., 1.5 to 2 hours) at a controlled temperature (e.g., 25°C).[7][11]

-

Measurement: The turbidity or light scattering of each well is measured using a nephelometer.[7] The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium.[12] This is a more time and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages.[7][13]

The shake-flask method remains the gold standard for determining thermodynamic solubility.[9][14]

-

Preparation: An excess amount of solid this compound is added to a vial containing a specific volume of aqueous buffer (e.g., PBS, pH 7.4).[12]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 24-72 hours at 25°C or 37°C) to ensure equilibrium is reached.[9]

-

Separation: The resulting slurry is filtered or centrifuged to separate the undissolved solid from the saturated solution.[7][9]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[15]

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14][16] It is most commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Log P Determination

While the shake-flask method is the traditional gold standard, RP-HPLC offers a faster and more efficient alternative for estimating Log P, especially for compounds with very high or low lipophilicity.[16][17]

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[14]

-

Calibration: A set of reference compounds with known Log P values is injected into the system.[16] The retention time (t_R) for each compound is recorded.

-

Capacity Factor Calculation: The capacity factor (k') is calculated for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Standard Curve Generation: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known Log P values of the reference compounds.[17]

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is used to calculate its log k'.

-

Log P Determination: The Log P of the test compound is then extrapolated from the linear regression equation of the standard curve.

Caption: Process for Log P determination via RP-HPLC.

Chemical Stability: Ensuring Shelf-Life and Integrity

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19] These studies are essential for determining shelf-life, recommended storage conditions, and identifying potential degradation products.[18][20]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[21] The goal is to understand the primary degradation pathways and to develop and validate stability-indicating analytical methods.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80°C).

-

Basic Hydrolysis: 0.1 N NaOH at room or elevated temperature.

-

Oxidation: 3-30% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid compound and solutions (e.g., 60-80°C).

-

Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector) to separate the parent compound from any degradants.

-

Data Evaluation: Assess the percentage of degradation and identify the major degradation products.

ICH-Compliant Stability Studies

Formal stability studies are conducted according to International Council for Harmonisation (ICH) guidelines to establish the retest period or shelf life.[19]

Table 2: Standard ICH Conditions for Long-Term and Accelerated Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Data adapted from ICH guidelines.[19]

These studies involve storing the drug substance in controlled environment chambers and pulling samples at predetermined intervals for analysis against established specifications.[21]

Conclusion

The physicochemical properties of a novel compound like this compound are not merely data points; they are the foundational pillars upon which successful drug development is built. By employing robust, validated methodologies for determining solubility, lipophilicity, and stability, researchers can make informed decisions, mitigate risks, and ultimately accelerate the journey from discovery to clinical application. This guide provides the necessary framework and experimental rationale to confidently generate and interpret this critical data.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Pace Analytical. Drug Stability Testing & Release Testing. Available from: [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Chem-Impex. 2-Bromo-4-fluoroaniline. Available from: [Link]

-

Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available from: [Link]

-

Pharmaceutical Technology. Stability Testing: The Crucial Development Step. (2025). Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

-

National Center for Biotechnology Information. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]

-

PubChem. 2-Bromo-4-fluoroaniline. Available from: [Link]

-

Waterhouse, D., & Pérez-Soler, R. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH. Available from: [Link]

-

Prompt Praxis Labs. Drug Stability Testing: Purpose, Importance, & Requirements. (2026). Available from: [Link]

-

SciSpace. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Available from: [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. (2023). Available from: [Link]

-

Taylor & Francis. Experimental Lipophilicity for Beyond Rule of 5 Compounds. (2019). Available from: [Link]

-

Cheméo. Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4). Available from: [Link]

-

PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline. Available from: [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

NIST. 4-Bromo-2-fluoroaniline. Available from: [Link]

-

PubChemLite. 2-bromo-4-fluorotoluene (C7H6BrF). Available from: [Link]

Sources

- 1. 2-Bromo-4-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 2. 2-溴-4-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-4-fluoroaniline manufacturers and suppliers in india [chemicalbook.com]

- 6. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. protocols.io [protocols.io]

- 9. raytor.com [raytor.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. protocols.io [protocols.io]

- 13. evotec.com [evotec.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. scispace.com [scispace.com]

- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. pharmtech.com [pharmtech.com]

- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promptpraxislabs.com [promptpraxislabs.com]

- 21. chromatographyonline.com [chromatographyonline.com]

A Theoretical and Computational Chemistry Workflow for the Characterization of 2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a comprehensive in silico workflow for the detailed characterization of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline, a halogenated N-benzylaniline derivative. N-benzylaniline scaffolds are valuable building blocks in synthetic chemistry and are explored for various pharmaceutical applications, including as antibacterial agents.[1][2] The incorporation of halogen atoms like fluorine and bromine is a cornerstone of modern medicinal chemistry, used to modulate metabolic stability, binding affinity, and lipophilicity.[3][4][5][6] This document provides researchers, chemists, and drug development professionals with a robust, first-principles-based computational strategy using Density Functional Theory (DFT). It details the step-by-step protocols for geometric optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties. The causality behind methodological choices is explained, ensuring a foundation of scientific integrity. Furthermore, this guide explores advanced applications, including the conceptual framework for molecular docking and ADMET prediction, to assess the molecule's potential as a bioactive agent. All methodologies are designed to be self-validating and are grounded in established computational practices, providing a powerful predictive lens before embarking on costly and time-consuming experimental synthesis and testing.[7][8]

Introduction: The Rationale for a Computational Approach

The molecule this compound combines several key structural motifs of high interest in medicinal chemistry. The N-benzylaniline core is a versatile scaffold found in a range of biologically active compounds.[1] The strategic placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, for instance, can block sites of metabolic oxidation, enhance binding to protein targets, and modulate pKa and lipophilicity.[4][5][9] Bromine can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.[3]

Given the vast chemical space of possible substituted aniline derivatives, computational chemistry offers an indispensable toolkit for rational design and pre-synthesis evaluation.[10] A computational workflow, grounded in the fundamental laws of quantum mechanics, allows for the prediction of molecular structures, energies, and a wide array of chemical properties with remarkable accuracy.[11][12] This in silico approach accelerates the discovery pipeline by:

-

Prioritizing Synthesis: Identifying promising candidates with desirable electronic and structural features before committing laboratory resources.

-

Elucidating Structure-Property Relationships: Providing a deep understanding of how atomic-level changes affect macroscopic properties.

-

Interpreting Experimental Data: Aiding in the assignment of complex spectroscopic data (e.g., NMR, IR) by providing a theoretical baseline.

-

Reducing Costs: Minimizing the number of molecules that need to be synthesized and tested experimentally, thereby lowering development costs and timelines.[7][13][14]

This guide uses this compound as a model system to demonstrate a powerful and universally applicable computational workflow.

Foundational Methodology: Density Functional Theory (DFT)

The core of this workflow is Density Functional Theory (DFT), a quantum mechanical method that has become the workhorse of modern computational chemistry.[15] DFT offers an exceptional balance of computational cost and accuracy for studying molecular systems.[16][17]

The fundamental principle of DFT is that all ground-state properties of a molecule can be determined from its electron density, ρ(r).[16] This simplifies the problem from solving the complex many-electron Schrödinger equation to finding the minimum of an energy functional of the density.[16]

Causality of Method Selection:

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for this workflow. It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. B3LYP has a long track record of providing reliable results for the geometries, vibrational frequencies, and electronic properties of a wide range of organic molecules.

-

Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is selected for its robustness:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

-

++: Adds diffuse functions to both heavy atoms and hydrogen. This is crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape (polarize), which is essential for describing chemical bonds accurately.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-quality, well-validated theoretical model for obtaining accurate predictive data for the target molecule.

The Computational Workflow: A Step-by-Step Guide

The entire computational process can be visualized as a logical sequence of steps, starting from the initial molecular structure and progressing to detailed property analysis and advanced bioactivity screening.

Caption: Overall computational workflow from initial structure to bioactivity assessment.

Protocol: Geometric Optimization

Objective: To find the lowest energy, most stable three-dimensional conformation of the molecule.

Methodology:

-

Structure Input: Build an initial 3D structure of this compound using a molecular editor such as GaussView, Avogadro, or ChemDraw.[18] Ensure correct atom connectivity and plausible initial bond lengths and angles.

-

Software Input File: Create an input file for a computational chemistry package like Gaussian.[11][19][20] The key command line (route section) will specify the optimization and the chosen theoretical model.

-

#p opt freq b3lyp/6-311++g(d,p)

-

opt: This keyword requests a geometry optimization.

-

freq: This keyword requests a frequency calculation to be performed on the optimized geometry. This is a crucial validation step.

-

-

Execution: Submit the calculation to the software. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.

-

Verification: Confirm that the optimization has converged successfully by checking the output file for the message "Stationary point found."

Protocol: Vibrational Frequency Analysis (Self-Validation)

Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

Methodology:

-

Execution: This calculation is typically performed automatically after the optimization by including the freq keyword as described above.

-

Validation (Trustworthiness): The core principle of this self-validating step is to analyze the calculated vibrational frequencies.

-

A true minimum energy structure will have zero imaginary frequencies.

-

If one imaginary frequency is present, it indicates the structure is a transition state, not a stable minimum. The optimization must be repeated from a distorted geometry.

-

-

Data Extraction: Extract the calculated frequencies and their corresponding intensities from the output file. These can be plotted to generate a theoretical IR spectrum, which can be compared with experimental data.

Caption: The iterative process of DFT geometry optimization and validation.

Protocol: Electronic Structure and Reactivity Analysis

Objective: To understand the electronic distribution, reactivity, and stability of the molecule.

Methodology:

-

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

-

From the converged DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[21]

-

Causality: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[22] The energy difference, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[21][22][23][24]

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate a molecular electrostatic potential map. This is a visualization that maps the electrostatic potential onto the electron density surface of the molecule.[25][26][27]

-

Causality: The MEP map provides a visual guide to the charge distribution.[27][28]

-

Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are often found around electronegative atoms like fluorine and the nitrogen lone pair.

-

Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

-

This map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.[25][26]

-

-

Protocol: Spectroscopic Prediction (NMR)

Objective: To predict the ¹H and ¹³C NMR chemical shifts to aid in experimental structure verification.

Methodology:

-

Calculation: Perform a separate NMR calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.[29][30][31] This is a highly reliable method for predicting NMR shielding tensors.[32]

-

Example route section: #p nmr=giao b3lyp/6-311++g(d,p)

-

-

Referencing: Calculate the absolute shielding tensor for a reference compound, typically Tetramethylsilane (TMS), using the exact same level of theory (B3LYP/6-311++G(d,p)).

-

Chemical Shift Calculation: The chemical shift (δ) is calculated by subtracting the calculated isotropic shielding value (σ_iso) of each nucleus in the target molecule from the shielding value of the reference (TMS).

-

δ_sample = σ_TMS - σ_sample

-

-

Analysis: The resulting list of chemical shifts constitutes the theoretical NMR spectrum, which can be directly compared to experimental results.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Key Electronic Properties (Illustrative Data)

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| Energy of HOMO | -0.235 | -6.39 |

| Energy of LUMO | -0.045 | -1.22 |

| HOMO-LUMO Gap (ΔE) | 0.190 | 5.17 |

Interpretation: A HOMO-LUMO gap of 5.17 eV suggests a molecule with good kinetic stability.

Table 2: Predicted ¹³C NMR Chemical Shifts vs. TMS (Illustrative Data)

| Carbon Atom | Calculated Shielding (σ_iso) | Calculated Shift (δ) ppm |

|---|---|---|

| C1 (ipso-Br) | 68.5 | 115.0 |

| C2 (ortho-N) | 35.2 | 148.3 |

| C3 (meta-Br) | 60.1 | 123.4 |

| ... | ... | ... |

Advanced Applications: Probing Bioactivity

The foundational quantum chemical data serves as a launchpad for more advanced computational studies relevant to drug discovery.

Conceptual Workflow: Molecular Docking

Objective: To predict the binding mode and affinity of the molecule within the active site of a biological target.[14][33][34]

Causality: Molecular docking is a powerful structure-based drug design technique that simulates the interaction between a small molecule (ligand) and a protein (receptor).[33] It helps to identify potential drug candidates by ranking them based on their predicted binding affinity.[35]

Methodology:

-

Target Selection: Identify a relevant protein target. Based on the N-benzylaniline scaffold, a potential target could be an enzyme or receptor implicated in bacterial growth or cancer signaling.

-

Preparation:

-

Ligand: Use the DFT-optimized, low-energy conformation of this compound.

-

Receptor: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation: Use docking software (e.g., AutoDock, GOLD, Glide) to sample a vast number of possible orientations (poses) of the ligand within the protein's binding site.

-

Scoring & Analysis: A scoring function estimates the binding free energy for each pose. The pose with the lowest energy score is considered the most likely binding mode. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and the protein.

Sources

- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrating Computational and Experimental Workflows for Accelerated Organic Materials Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 11. ritme.com [ritme.com]

- 12. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 13. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 14. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]

- 19. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]

- 20. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 21. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 22. ossila.com [ossila.com]

- 23. learn.schrodinger.com [learn.schrodinger.com]

- 24. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 25. mdpi.com [mdpi.com]

- 26. chemrxiv.org [chemrxiv.org]

- 27. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 28. researchgate.net [researchgate.net]

- 29. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 30. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 31. pubs.aip.org [pubs.aip.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 35. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

stability and degradation pathways of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline

Introduction

This compound is a highly functionalized aromatic amine. Its molecular architecture, featuring a brominated and fluorinated aniline ring linked to a fluorinated benzyl group, makes it a valuable and versatile intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of halogen atoms significantly influences the molecule's electronic properties and reactivity, offering multiple sites for further chemical modification.[4] However, these same features also dictate its stability profile, introducing potential liabilities that can impact its synthesis, formulation, storage, and the overall quality of final products.

This technical guide provides a comprehensive analysis of the intrinsic stability of this compound and delineates its probable degradation pathways. As a Senior Application Scientist, the insights presented herein are derived from fundamental chemical principles and data from structurally analogous compounds to provide a predictive and practical framework for researchers, scientists, and drug development professionals. We will explore the key degradation mechanisms—oxidation, hydrolysis, and photolysis—and provide detailed, self-validating experimental protocols to rigorously assess the stability of this critical building block.

Chapter 1: Intrinsic Stability and Molecular Liabilities

The stability of this compound is governed by the interplay of its constituent functional groups. Understanding these structural liabilities is the first step in designing robust stability studies and predicting potential degradants.

-

Aniline Nitrogen: The secondary amine is an electron-rich, nucleophilic center. It is highly susceptible to oxidation, which can lead to the formation of N-oxides or, through more complex pathways, cleavage of the N-benzyl bond.[5][6]

-

Benzylic Position: The methylene bridge (–CH₂–) connecting the aniline nitrogen to the 2-fluorophenyl ring is a benzylic position. The C-H bonds at this position are relatively weak and prone to abstraction by radical species, making this a prime site for oxidative degradation.[7][8] This can lead to the formation of an imine, which is often an intermediate in N-debenzylation.

-

Carbon-Bromine Bond: The C-Br bond on the aniline ring is significantly weaker than the C-F bonds. This makes it the most likely halogen to be cleaved under hydrolytic or photolytic stress conditions, initiating a cascade of degradation reactions.[9][10]

-

Aromatic Rings: While generally stable, the electron-rich nature of the aniline ring makes it susceptible to oxidative hydroxylation. The fluorine substituents act as electron-withdrawing groups, which can influence the regioselectivity of such reactions.

The interplay of these reactive sites necessitates a multi-faceted approach to stability testing, as detailed in the following sections.

Chapter 2: Oxidative Degradation Pathways

Oxidation is one of the most common degradation pathways for molecules containing secondary amines and benzylic hydrogens.[11] For this compound, oxidation can occur at several sites, leading to a complex mixture of degradants. The two primary oxidative routes are attack at the nitrogen/benzylic position and, to a lesser extent, at the aromatic ring.

Mechanism of Oxidation

Oxidative stress, whether from atmospheric oxygen, residual peroxides, or interaction with other excipients, can initiate degradation. The most probable pathways include:

-

N-Debenzylation via Imine Formation: This is a major metabolic and chemical degradation route for N-benzylanilines.[5][12] The reaction is often initiated by the abstraction of a hydrogen atom from the benzylic carbon, followed by further oxidation to form an unstable imine intermediate. This imine can then hydrolyze to yield 2-bromo-4-fluoroaniline and 2-fluorobenzaldehyde.

-

N-Oxidation: Direct oxidation of the aniline nitrogen can lead to the formation of a stable N-oxide or a hydroxylamine derivative.[6] While microsomal N-hydroxylation has been observed for secondary anilines, chemical oxidation often favors the benzylic position.[5]

-

Aromatic Ring Hydroxylation: Reactive oxygen species can attack the electron-rich aniline ring, leading to the formation of phenolic derivatives.

These pathways are not mutually exclusive and can occur concurrently, depending on the specific oxidative stressor.

Visualizing the Oxidative Pathway

Caption: Proposed oxidative degradation pathways.

Experimental Protocol: Forced Oxidative Degradation

This protocol provides a framework for assessing oxidative stability using hydrogen peroxide, a common source of hydroxyl radicals.[11][13]

Objective: To identify degradation products formed under oxidative stress.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

30% Hydrogen Peroxide (H₂O₂)

-

0.1 M HCl, 0.1 M NaOH

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

Stress Conditions:

-

Transfer 1 mL of the stock solution to three separate vials.

-

To the first vial, add 1 mL of 3% H₂O₂.

-

To the second vial (control), add 1 mL of water.

-

Wrap all vials in aluminum foil to protect from light.

-

-

Incubation: Store the vials at 40°C for 24 hours. Monitor the reaction at intermediate time points (e.g., 2, 6, 12 hours).

-

Quenching: If significant degradation is observed, the reaction can be quenched by adding a small amount of sodium bisulfite solution.

-

Analysis:

-

Dilute the samples appropriately with mobile phase.

-

Analyze by a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

-

Compare the chromatograms of the stressed sample and the control.

-

Self-Validation: The control sample, which does not contain the oxidizing agent, is crucial. It ensures that any observed degradation is due to the oxidative stress and not simply thermal degradation or hydrolysis. The use of MS detection allows for the tentative identification of degradants based on their mass-to-charge ratio, providing a direct validation of the degradation pathway.

Chapter 3: Hydrolytic Degradation Pathways

Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base, leading to the cleavage of chemical bonds.[14] For this molecule, the most probable site of hydrolytic attack is the carbon-bromine bond.

Mechanism of Hydrolysis

-

C-Br Bond Cleavage: Under aqueous conditions, particularly at non-neutral pH and elevated temperatures, the C-Br bond can undergo nucleophilic substitution by water or hydroxide ions. This would result in the formation of 2-hydroxy-4-fluoro-N-(2-fluorobenzyl)aniline. This process is generally slow for aryl halides unless activated by other substituents or harsh conditions.

-

N-C Benzyl Bond Cleavage: Under strongly acidic conditions, protonation of the aniline nitrogen could potentially facilitate the cleavage of the N-benzyl bond, although this is generally less favorable than C-Br hydrolysis.

Visualizing the Hydrolytic Pathway

Caption: Primary proposed hydrolytic degradation pathway.

Experimental Protocol: Forced Hydrolysis Study

This protocol is designed to evaluate the stability of the compound across a range of pH values as recommended by regulatory guidelines.[14][15]

Objective: To determine the rate and products of hydrolysis under acidic, neutral, and basic conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 M Sodium Hydroxide (NaOH)

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

Stress Conditions:

-

Prepare three sets of vials.

-

Acidic: Add a small volume of stock solution to 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

-

Neutral: Add the same volume of stock solution to purified water.

-

Basic: Add the same volume of stock solution to 0.1 M NaOH.

-

Prepare corresponding control solutions (blanks) without the compound.

-

-

Incubation: Place the vials in a controlled temperature bath at 60°C. Collect samples at predetermined time points (e.g., 0, 6, 24, 48 hours).

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent compound remaining and identify any major degradants.

Self-Validation: The inclusion of a neutral condition serves as a baseline for thermal degradation in an aqueous matrix. Comparing the degradation rates at different pH values allows for a clear determination of acid or base catalysis, validating the hydrolytic susceptibility.

Chapter 4: Photolytic Degradation Pathways

Haloaromatic compounds are often sensitive to light.[16] Photodegradation is initiated by the absorption of photons, which can provide enough energy to break chemical bonds, typically the weakest ones.[17]

Mechanism of Photodegradation

For this compound, the C-Br bond is the most likely site for photolytic cleavage due to its lower bond dissociation energy compared to C-F, C-N, C-C, and C-H bonds. The primary mechanism is expected to be:

-

Homolytic Cleavage: Upon absorption of UV radiation, the C-Br bond can break homolytically, generating an aryl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination, leading to a complex array of degradation products.

Visualizing the Photolytic Pathway

Caption: Initiation of photodegradation via C-Br bond cleavage.

Experimental Protocol: Photostability Study

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[14]

Objective: To assess the intrinsic photostability of the compound in both solid and solution states.

Materials:

-

This compound (solid)

-

Solution of the compound (~100 µg/mL in acetonitrile/water)

-

Calibrated photostability chamber with a light source emitting both UV and visible light (e.g., xenon lamp or metal halide lamp)

-

Quartz cuvettes or other UV-transparent containers

-

Control samples wrapped in aluminum foil

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid compound in a suitable container.

-

Solution State: Fill a quartz cuvette with the compound's solution.

-

-

Control Samples: Prepare identical "dark" control samples for both solid and solution states and wrap them securely in aluminum foil to protect them completely from light.

-

Exposure:

-

Place the test and control samples in the photostability chamber.

-

Expose the samples to a controlled light intensity for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

At the end of the exposure period, prepare all samples (test and control) for analysis.

-

Analyze using a stability-indicating HPLC-UV/MS method.

-

Compare the results of the light-exposed samples to the dark controls.

-

Self-Validation: The dark controls are essential to differentiate between photodegradation and thermal degradation that may occur during the experiment. Any degradation observed in the exposed sample but not in the dark control can be definitively attributed to the effect of light.

Chapter 5: Summary of Forced Degradation Studies

A systematic approach to forced degradation provides a comprehensive understanding of a molecule's stability profile.[13][15] The data gathered from these studies are critical for developing stability-indicating analytical methods, selecting appropriate storage conditions, and designing stable formulations.

| Stress Condition | Typical Parameters | Primary Degradation Pathway | Potential Major Degradants |

| Oxidative | 3% H₂O₂, 40°C, 24h | Benzylic Oxidation, N-Debenzylation | 2-bromo-4-fluoroaniline, 2-fluorobenzaldehyde |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 48h | C-Br Hydrolysis | 2-hydroxy-4-fluoro-N-(2-fluorobenzyl)aniline |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 48h | C-Br Hydrolysis | 2-hydroxy-4-fluoro-N-(2-fluorobenzyl)aniline |

| Neutral Hydrolysis | Water, 60°C, 48h | Baseline for thermal degradation | Minimal degradation expected |

| Photolytic | ICH Q1B conditions | C-Br Homolytic Cleavage | Complex mixture of radical-derived products |

Conclusion

This compound possesses several structural features that render it susceptible to degradation under specific environmental stresses. The primary liabilities are the secondary amine and adjacent benzylic position, which are prone to oxidation leading to N-debenzylation, and the carbon-bromine bond, which is the most likely site for hydrolytic and photolytic cleavage.

The experimental protocols outlined in this guide provide a robust and self-validating framework for systematically investigating these degradation pathways. By subjecting the molecule to forced degradation under oxidative, hydrolytic, and photolytic conditions, researchers can gain crucial insights into its intrinsic stability. This knowledge is not merely a regulatory requirement but a fundamental component of good scientific practice, enabling the development of high-quality, stable, and effective end-products. The logical application of these principles will empower scientists to mitigate stability risks and ensure the integrity of this important chemical intermediate throughout the development lifecycle.

References

-

Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. Available at: [Link]

-

Gorrod, J. W., & Gooderham, N. J. (1985). Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica, 15(12), 1021-1031. Available at: [Link]

-

Gooderham, N. J., & Gorrod, J. W. (1985). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. European Journal of Drug Metabolism and Pharmacokinetics, 10(2), 115-123. Available at: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sygnature Discovery. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. BioPharma Services Inc. Available at: [Link]

-

Degradation of Halogenated Aromatics by Actinomycetes. ResearchGate. Available at: [Link]

-

Aniline to benzyl alcohol. askIITians. Available at: [Link]

-

Singh, K., & Kumar, A. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 770-778. Available at: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 16-22. Available at: [Link]

-

Singh, K., & Kumar, A. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 770-778. Available at: [Link]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

-

2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Dwivedi, A. H., & Pande, U. C. (2015). Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. Available at: [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

-

4-Bromo-2-fluoroaniline. Chem-Impex. Available at: [Link]

-

Synthesis of 2-bromo-4-fluorobenzyl bromide. PrepChem.com. Available at: [Link]

-

4-Bromo-3-Chloro-2-Fluoroaniline. MySkinRecipes. Available at: [Link]

-

Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Available at: [Link]

-

Degradation of Haloaromatic Compounds. SciSpace. Available at: [Link]

-

Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. Available at: [Link]

-

Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed. Available at: [Link]

-

2-Bromo-4-fluoroaniline. Chem-Impex. Available at: [Link]

-

Hydrogenolysis of N‐benzyl amines. ResearchGate. Available at: [Link]

-

Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. SCIRP. Available at: [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]

-

Nontarget analysis and fluorine atom balances of transformation products from UV/sulfite degradation of perfluoroalkyl contaminants. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Microsomal N- and C-oxidation of 4-substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. BJOC - Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines [beilstein-journals.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onyxipca.com [onyxipca.com]

- 14. ajpsonline.com [ajpsonline.com]

- 15. rjptonline.org [rjptonline.org]

- 16. scirp.org [scirp.org]

- 17. researchgate.net [researchgate.net]

Solubility Profile & Characterization Guide: 2-Bromo-4-fluoro-N-(2-fluorobenzyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline . As a poly-halogenated secondary amine, this compound exhibits distinct lipophilic behavior governed by the interplay between its electron-withdrawing halogen substituents and the secondary aniline moiety.

While specific solubility constants for this intermediate are rarely indexed in public literature, this guide synthesizes structural activity relationships (SAR) with standard process chemistry principles to establish a predictive solubility profile . Furthermore, it details the experimental protocols required to empirically validate these values, serving as a foundational resource for researchers in drug discovery and process development.

Theoretical Solubility Framework

To understand the solvation behavior of this compound, we must deconstruct its molecular architecture. The solubility is dictated by three core factors: Lipophilicity (LogP) , Crystal Lattice Energy , and Acid-Base Chemistry .

Structural Analysis & Solvation Physics

The molecule consists of two aromatic rings linked by a secondary amine.

-

Substituents:

-

Bromine (Br) & Fluorine (F): These are highly electronegative and lipophilic. They increase the molecular weight and hydrophobicity without offering significant hydrogen-bond accepting capabilities compared to oxygen or nitrogen heterocycles.

-

Secondary Amine (-NH-): The single hydrogen bond donor. However, its basicity and polarity are significantly attenuated by the electron-withdrawing nature of the para-fluoro and ortho-bromo groups on the aniline ring.

-

Predicted Physicochemical Properties

-

Estimated LogP: ~4.2 – 4.8 (High Lipophilicity).

-

pKa (Conjugate Acid): Estimated ~2.5 – 3.5. The electron-withdrawing groups make the nitrogen less basic than typical benzylamines.

-

Dominant Interaction: Van der Waals (London Dispersion) forces and

-

Implication: This compound will show poor solubility in aqueous media and high solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Toluene).

Predicted Solubility Profile (Organic Solvents)

Based on the "Like Dissolves Like" principle and the structural analysis above, the following table categorizes expected solubility behaviors.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for polarizability and dispersion forces. Primary choice for extraction. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Dipole-dipole interactions stabilize the molecule. Good solvents for reaction monitoring. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Soluble, but limited by the high lipophilicity of the two halogenated aromatic rings. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low / Insoluble | Lacks sufficient polarizability to overcome crystal lattice energy. Excellent anti-solvents . |

| Aqueous Media | Water, PBS (pH 7.4) | Insoluble (<0.01 mg/mL) | High LogP prevents hydration. |

Experimental Determination Protocols

As a researcher, relying on predictions is insufficient. The following protocols provide a standardized workflow to empirically determine the solubility limit (

Workflow Visualization

The following diagram outlines the decision logic for solubility screening and solvent selection for purification.

Figure 1: Decision tree for solubility screening and recrystallization solvent selection.

Protocol A: Visual Solubility Screen (Qualitative)

Objective: Rapidly classify solvents as Soluble, Sparingly Soluble, or Insoluble.

-

Preparation: Weigh 10 mg of the compound into a 2 mL clear glass vial.

-

Addition: Add the solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

-

Moderate: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).

-

Insoluble: Solid remains visible after 1 mL (Solubility < 10 mg/mL).

-

-

Thermal Stress: If insoluble at RT, heat to the solvent's boiling point. If it dissolves, mark as a potential recrystallization solvent .

Protocol B: Equilibrium Solubility (Quantitative HPLC)

Objective: Precise determination for formulation or physicochemical data.

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake/stir at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (nylon may bind the compound).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile.

-

Analysis: Inject into HPLC (C18 column, ACN/Water gradient). Calculate concentration against a standard curve.

Process Chemistry Applications

Recrystallization Strategy

Given the predicted profile, the following solvent systems are recommended for purification:

-

Single Solvent: Ethanol or Isopropanol .

-

Method: Dissolve hot (reflux), cool slowly to 0°C. The halogenated nature often leads to good crystallinity in alcohols.

-

-

Binary System (Solvent / Anti-Solvent): DCM / Hexane or Ethyl Acetate / Heptane .

-

Method: Dissolve in minimal volume of the polar solvent (DCM/EtOAc). Slowly add the non-polar anti-solvent (Hexane/Heptane) until turbidity persists. Cool to induce crystallization.

-

Chromatography (TLC/Flash)

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane : Ethyl Acetate.

-

Start with 95:5 (Hex:EtOAc) due to high lipophilicity.

-

The compound will likely have a high Rf in pure DCM.

-

References

-

Lipophilicity & Solubility Principles

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

-

-

Halogen Bonding in Crystal Engineering

-

Metrangolo, P., et al. "Halogen bonding in crystal engineering." Chemical Reviews, 2008. Link

-

-

General Solubility Protocols

-

Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006. Link

-

- Synthesis of Halogenated Anilines (Contextual): Relevant synthesis pathways for 2-bromo-4-fluoroaniline derivatives often utilize reductive amination in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), confirming high solubility in chlorinated solvents. Journal of Medicinal Chemistry (General methodology reference).

Sources

potential biological activity of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline

The following technical guide provides an in-depth analysis of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline , a specialized halogenated N-benzylaniline derivative. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its synthesis, structural properties, and potential biological activities as a pharmacophore in ion channel modulation and kinase inhibition.

Role: Pharmacological Probe & Advanced Synthetic Intermediate

Executive Summary

This compound (CAS: 1038976-20-3) is a secondary amine characterized by a highly functionalized diaryl scaffold. It belongs to the class of halogenated N-benzylanilines , a chemical family frequently utilized in drug discovery to modulate lipophilicity and metabolic stability.

While not a marketed pharmaceutical itself, this specific structure represents a high-value pharmacophore sharing critical structural homology with KCNQ (Kv7) potassium channel openers (e.g., Retigabine analogs) and CETP inhibitors . Its unique substitution pattern—combining an electron-withdrawing fluorine, a sterically significant bromine, and a fluorinated benzyl tail—makes it an ideal probe for exploring hydrophobic binding pockets in transmembrane proteins and a versatile precursor for palladium-catalyzed heterocycle synthesis.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-bromo-4-fluoro-N-[(2-fluorophenyl)methyl]aniline |

| Molecular Formula | C₁₃H₁₀BrF₂N |

| Molecular Weight | 314.13 g/mol |

| Physical State | Off-white to pale yellow solid / Viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in water |

| pKa (Predicted) | ~2.5–3.0 (Aniline nitrogen is weakly basic due to electron-withdrawing aryl substituents) |

| LogP (Predicted) | 4.2–4.8 (Highly Lipophilic) |

| Key Functional Groups | Secondary amine, Aryl bromide, Aryl fluoride, Benzyl fluoride |

Biological Activity & Mechanism of Action

A. Primary Target Class: Ion Channel Modulation (KCNQ2/3)

The N-benzylaniline core is the structural hallmark of Kv7 (KCNQ) potassium channel openers . Compounds in this class, such as Retigabine (Ezogabine), function by binding to a hydrophobic pocket formed by the S5 and S6 transmembrane segments of the ion channel.

-

Pharmacophore Analysis:

-

The Aniline Core: The 2-bromo-4-fluoro substitution mimics the tri-substituted ring found in high-potency KCNQ openers (e.g., ICA-27243 analogs). The 2-Bromo group provides a "steric twist," forcing the aniline ring out of planarity, which is often critical for fitting into the channel's binding cleft.

-

The Benzyl Tail: The 2-fluorobenzyl moiety acts as a hydrophobic anchor. The ortho-fluorine atom can engage in specific electrostatic interactions or conformational locking via intramolecular hydrogen bonding with the amine proton.

-

Mechanism: Positive allosteric modulation (PAM). Binding stabilizes the open state of the channel, causing hyperpolarization of the neuronal membrane and reducing excitability. This suggests potential utility in epilepsy, tinnitus, and neuropathic pain research.

-

B. Secondary Target Class: Kinase Inhibition

Halogenated diarylamines are frequent scaffolds in Type II Kinase Inhibitors (e.g., MEK or RAF inhibitors).

-

Mechanism: The molecule can occupy the hydrophobic back-pocket of the ATP-binding site. The secondary amine functions as a hydrogen bond donor to the hinge region, while the halogenated rings interact with the gatekeeper residues.

C. SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this compound.

Figure 1: Pharmacophore dissection of this compound highlighting its dual utility in pharmacology and synthesis.

Synthetic Protocol

The most robust method for synthesizing this compound is Reductive Amination . This approach avoids the over-alkylation often seen with direct alkylation of anilines.

Reagents

-

Substrate A: 2-Bromo-4-fluoroaniline (1.0 equiv)[1]

-

Substrate B: 2-Fluorobenzaldehyde (1.1 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (1.5 equiv)

-

Acid Catalyst: Acetic acid (glacial, 1-2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Imine Formation:

-

In a dry round-bottom flask, dissolve 2-bromo-4-fluoroaniline (10 mmol) and 2-fluorobenzaldehyde (11 mmol) in DCE (50 mL).

-

Add Acetic Acid (15 mmol). Stir at room temperature for 1–2 hours under nitrogen atmosphere. Note: Formation of the imine intermediate may be monitored by TLC.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

-

Quench & Workup:

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate (gradient from 100:0 to 90:10). The product is typically a lipophilic, non-polar spot.

-

Synthesis Workflow Diagram

Figure 2: Optimized reductive amination workflow for high-yield synthesis.

Advanced Applications: Heterocycle Synthesis

Beyond direct biological activity, this molecule is a "privileged intermediate" for synthesizing fused heterocycles via Buchwald-Hartwig or Intramolecular Heck reactions.

Reaction: Palladium-catalyzed intramolecular C-N or C-C coupling.

-

Target: Synthesis of N-(2-fluorobenzyl)-6-fluoroindole or Phenanthridine derivatives.

-

Significance: The ortho-bromo group serves as the oxidative addition site for Pd(0), allowing cyclization onto the benzyl ring (if functionalized) or insertion of CO/alkynes to build complex tricyclic drugs.

Safety & Toxicology (E-E-A-T)

Warning: This compound is an aniline derivative and an organic halide. Strict safety protocols are required.[2][3]

-

Acute Toxicity: Halogenated anilines are known to cause methemoglobinemia (oxidation of hemoglobin) if absorbed through the skin or inhaled.

-

Irritation: Predicted to be a severe skin and eye irritant (H315, H319).

-

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: All operations, especially weighing and heating, must be performed in a certified chemical fume hood.

-

Waste: Dispose of as halogenated organic waste. Do not release into drains.

-

References

-

Miceli, F., et al. (2008). "Molecular determinants for the potentiation of KCNQ2/3 potassium channels by the novel opener ICA-27243." Molecular Pharmacology. (Demonstrates the SAR of N-benzylanilines in KCNQ modulation).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. (The authoritative protocol for the synthesis method described).

- Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 242873, 2-Bromo-4-fluoroaniline." PubChem. (Toxicity and physical property data for the core fragment).

Sources

Unlocking the N-(2-Fluorobenzyl) Motif: Reactivity, C–H Activation, and Medicinal Chemistry Applications

Executive Summary

The N-(2-fluorobenzyl) group is a privileged pharmacophore and a highly versatile directing group in modern synthetic chemistry. The strategic placement of a fluorine atom at the ortho position of a benzylamine framework fundamentally alters the electronic and steric landscape of the molecule. This technical guide provides an in-depth mechanistic analysis of the N-(2-fluorobenzyl) group, exploring its unique reactivity profile, its role in transition-metal-catalyzed C–H activation, and its critical applications in drug development.

Electronic and Steric Fundamentals: The "Ortho-Fluorine Effect"

The reactivity of the N-(2-fluorobenzyl) group is dictated by the interplay of fluorine's extreme electronegativity and its lone-pair electrons. Fluorine exerts a potent electron-withdrawing inductive effect (-I) through the sigma framework, while simultaneously being capable of weak electron donation via resonance (+M) into the aromatic pi-system[1].

Because the inductive effect is strictly distance-dependent, its impact is maximized at the ortho position. Consequently, the strong -I effect significantly strips electron density from the adjacent aminomethyl group[1]. This electronic depletion reduces the nucleophilicity of the nitrogen lone pair and lowers its conjugate acid pKa compared to unsubstituted or para-fluorinated analogs[1]. Furthermore, the steric bulk of the fluorine atom induces conformational locking, restricting the rotation of the C-N bond and shielding the benzylic position from enzymatic degradation.

Logical flow of electronic and steric effects governing N-(2-fluorobenzyl) reactivity.

Directed C–H Functionalization and Metalation

One of the most profound chemical behaviors of the N-(2-fluorobenzyl) moiety is its ability to dictate regioselectivity in transition-metal-catalyzed C–H activation. Fluorinated aromatic systems frequently exhibit a thermodynamic and kinetic preference for metal-mediated activation of C–H bonds adjacent to the fluorine substituent—a phenomenon formally termed the "ortho-fluorine effect"[2].

In cyclometalation reactions, the highly electronegative fluorine atom polarizes the adjacent C–H bond, increasing its acidity and facilitating concerted metalation-deprotonation (CMD) pathways. For instance, manganese-mediated cyclomanganation of fluorinated benzylamines demonstrates that the ortho-fluorine substituent stabilizes the resulting manganacycles, directly impacting the reaction kinetics and the site-selectivity of subsequent functionalizations[2].

Mechanistic pathway of transition-metal-catalyzed C-H activation directed by ortho-fluorine.

Protocol 1: Manganese-Mediated Cyclomanganation of N-(2-Fluorobenzyl)amines

Objective: To regioselectively activate the C–H bond of an N-(2-fluorobenzyl) substrate and form a stable manganacycle for downstream functionalization. Causality & Validation: Toluene is selected as the solvent because lower boiling point solvents (like hexane) or protic solvents (like MeOH) either reduce the yield of the para-complex or cause extensive manganese degradation[2]. The protocol utilizes in situ 19F NMR as a self-validating system to monitor reaction kinetics without isolating air-sensitive intermediates.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the N-(2-fluorobenzyl)amine derivative (1.0 equiv) and PhMn(CO)5 (1.1 equiv).

-

Solvent Addition: Dissolve the reagents in anhydrous, degassed toluene to achieve a 0.2 M concentration.

-

Reaction: Seal the flask, transfer to a heating block, and stir at 80 °C for 16 hours[2].

-

In Situ Monitoring (Validation): Withdraw a 0.1 mL aliquot under inert atmosphere, dilute with deuterated toluene, and analyze via 19F NMR. The ortho-metalated complex will present a distinct upfield shift (e.g., ~ -86.3 ppm) compared to the unreacted starting material and the para-isomer (e.g., ~ -121.4 ppm)[2].

-

Isolation: Upon complete consumption of the starting material, cool the mixture, filter through a short pad of Celite to remove manganese aggregates, and concentrate under reduced pressure.

Medicinal Chemistry and Metabolic Stability

In drug development, the N-(2-fluorobenzyl) group is frequently employed to optimize pharmacokinetic (PK) profiles. The ortho-fluorine effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at that position, a common metabolic liability for unsubstituted benzyl groups.

Furthermore, the integration of this moiety can drastically improve target binding affinity through favorable dipole-dipole interactions or halogen bonding within the receptor pocket. For example, in the design of potent Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, the N-alkylation of imidazolo[1,2-a]pyrimid-5-ones with 2-fluorobenzyl bromide yielded compounds with superior binding affinities and metabolic stability compared to their non-fluorinated counterparts[3].

Table 1: Comparative Reactivity and Pharmacokinetic Metrics

| Metric / Property | Unsubstituted Benzyl | N-(2-Fluorobenzyl) | N-(4-Fluorobenzyl) |

| Inductive Effect (-I) on Amine | Baseline | Strong (Proximal) | Weak (Distal) |

| Amine Nucleophilicity | High | Reduced | Moderate |

| CYP450 Ring Oxidation | Highly Susceptible | Blocked at ortho position | Blocked at para position |

| C–H Activation Directing | Poor to Moderate | High (Ortho-Fluorine Effect) | Moderate |

| Typical Ar-X Bond Strength | N/A | Very Strong (Ar-F) | Very Strong (Ar-F) |

Protocol 2: Regioselective N-Alkylation using 2-Fluorobenzyl Bromide

Objective: To synthesize N-(2-fluorobenzyl) pharmacophores via nucleophilic substitution, avoiding over-alkylation. Causality & Validation: The use of tetra-n-butylammonium fluoride (TBAF) in THF enhances the nucleophilicity of the nitrogen by acting as a mild base and disrupting hydrogen bonding networks, driving the reaction to completion[3]. Regioselectivity (N1 vs N-benzyl) is self-validated post-synthesis using Nuclear Overhauser Effect (NOE) NMR[3].

-

Activation: Dissolve the amine precursor (1.0 equiv) in anhydrous THF under an argon atmosphere. Add TBAF (1.2 equiv, 1M in THF) and stir for 15 minutes at room temperature[3].

-

Alkylation: Dropwise add 2-fluorobenzyl bromide (1.1 equiv). The strong -I effect of the fluorine makes the benzylic carbon highly electrophilic, facilitating rapid SN2 displacement[4].

-

Reaction: Stir at room temperature for 4-6 hours. Monitor via LC-MS until the primary amine is consumed.

-

Validation (NOE NMR): Purify via flash chromatography. To confirm the correct regiochemistry of the N-(2-fluorobenzyl) group, perform a 2D NOESY NMR experiment. A spatial correlation (cross-peak) between the benzylic protons and the adjacent protons on the core scaffold confirms the structural assignment[3].

Late-Stage Functionalization and Cleavage

While the Ar-F bond in the 2-fluorobenzyl group is exceptionally strong and typically resistant to standard cross-coupling conditions, recent advances in photoredox catalysis have enabled its targeted activation. Using super-reducing systems, such as the diphenylacetic acid dianion under visible light irradiation, the Ar-F bond can be chemoselectively reduced or functionalized even in the presence of other sensitive moieties[5]. This allows the N-(2-fluorobenzyl) group to serve a dual purpose: acting as a robust protecting group or metabolic shield during early synthesis, and as a handle for late-stage diversification (e.g., deuteration or cross-coupling) in the final drug candidate.

References

- A Comparative Guide to the Reactivity of Fluorin

- Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect: Kinetic Analysis by In Situ Infr White Rose Research Online

- Design and Structure−Activity Relationships of 2-Alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)

- 2-Fluorobenzyl bromide Chem-Impex

- Late-stage functionalization using a popular titrating agent: aryl-chlorides and -fluorides activation by the diphenylacetic acid ChemRxiv

Sources

Initial Toxicity Screening of 2-Bromo-4-Fluoro-N-(2-Fluorobenzyl)aniline: A Strategic Protocol

Topic: Initial Toxicity Screening of 2-bromo-4-fluoro-N-(2-fluorobenzyl)aniline Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists

Executive Summary

This technical guide outlines a rigorous initial toxicity screening protocol for This compound (CAS 1038976-20-3). As a halogenated secondary amine, this compound presents specific toxicological risks associated with its metabolic cleavage into a "para-blocked" aniline derivative.

The core safety concern identified in this analysis is the metabolic release of 2-bromo-4-fluoroaniline . Unlike typical anilines, the 4-position is occupied by fluorine, potentially blocking the primary detoxification pathway (para-hydroxylation) and shunting metabolism toward N-hydroxylation. This increases the risk of methemoglobinemia and genotoxicity . This guide prioritizes assays to detect these specific endpoints early in the development cycle.

Structural Analysis & In Silico Prediction

Before wet-lab experimentation, a structural activity relationship (SAR) analysis is required to define the "Tox-Liability" profile.

Metabolic Liability: The "Blocked Para" Effect

The parent compound is an N-benzylaniline. The primary metabolic route for this class is oxidative N-dealkylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6), releasing the benzyl group as an aldehyde and the free primary aniline.

-

Parent: this compound

-

Primary Metabolite: 2-bromo-4-fluoroaniline (CAS 1003-98-1)

-

Toxicological Consequence: In typical aniline metabolism, p-hydroxylation is a detoxification route. Here, the 4-fluoro substituent blocks this site. This likely forces metabolism towards N-hydroxylation , forming N-hydroxy-2-bromo-4-fluoroaniline. This metabolite is a direct precursor to nitroso-compounds that oxidize hemoglobin (

) to methemoglobin (

Physicochemical Profiling (In Silico)

-

Lipophilicity (cLogP): Estimated ~4.5 – 5.2. The presence of bromine and the benzyl group makes this highly lipophilic.

-

Solubility: Predicted to be low in aqueous media (<10 µM).

-